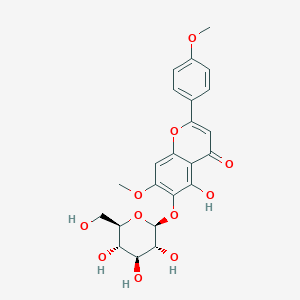
Angeflorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angeflorin is a natural product found in Catalpa ovata and Suregada multiflora. It belongs to the flavone class of compounds and has the chemical formula C23H24O11 . This compound has been studied for its potential biological activities and medicinal properties .
Molecular Structure Analysis
This compound has a complex molecular structure. It consists of a chromen-4-one core with several substituents. Notably, it contains a 5-hydroxy-7-methoxy group and a 4-methoxyphenyl moiety. The sugar moiety attached to the chromen-4-one backbone contributes to its glycosidic nature .
Applications De Recherche Scientifique
Cardiovascular Disease Treatment
A study found that the hydroethanolic extract (HEAM) and its fractions from Achillea millefolium, which contain high amounts of artemetin (similar to angeflorin), significantly reduced mean arterial pressure in rats, suggesting potential use in treating cardiovascular diseases. Artemetin reduced hypertensive responses to angiotensin I, and decreased plasma and vascular angiotensin-converting enzyme (ACE) activity, indicating its role in hypertension treatment (de Souza et al., 2011).
Anti-tumor and Anti-angiogenic Potentials
Rumex hastatus, which contains compounds structurally similar to this compound, has shown significant anti-tumor and anti-angiogenic activities. The chloroform and saponin fractions of this plant exhibited notable tumor inhibition and anti-angiogenic effects in assays, suggesting potential for cancer treatment (Ahmad et al., 2016).
Lipid Metabolism and Liver Disease
Oral administration of Angiotensin (Ang)-(1–7), which has structural similarities with this compound, improved lipid metabolism and reduced liver fat mass and inflammation in mice. This suggests a potential application of this compound-like compounds in treating hepatic steatosis and related metabolic disorders (Feltenberger et al., 2013).
Renal and Endocrine System Regulation
Angiotensin II, structurally related to this compound, plays a role in sodium transport and pH regulation in kidney cells. Its effects on the sodium-hydrogen exchanger in proximal tubule cells indicate potential therapeutic applications of this compound analogues in renal and endocrine disorders (Peti-Peterdi et al., 2002).
Vascular Health
Angiotensin II type 2 receptor overexpression, which this compound could potentially influence, has been shown to activate the vascular kinin system and cause vasodilation. This suggests that compounds like this compound could be used to modulate vascular responses in conditions like hypertension (Tsutsumi et al., 1999).
Propriétés
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSKYQOJWBOTN-RWMNSCGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the structural characterization of Angeflorin?
A1: The research paper "this compound, A NEW FLAVONE GLUCOSIDE FROM THE LEAVES OF ANGELONIA GRANDIFLORA" [] focuses on the isolation and identification of a novel flavone glucoside named this compound from the leaves of the Angelonia grandiflora plant. The study elucidates its structure but doesn't provide specific details like molecular formula, weight, or spectroscopic data. Further research may provide a more comprehensive structural analysis of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

